molecular formula C11H10ClNO2 B6258201 3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one CAS No. 955960-61-9

3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one

Cat. No. B6258201
CAS RN: 955960-61-9
M. Wt: 223.7
InChI Key:
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Description

The compound “3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a chloromethyl group (-CH2Cl) at the 3rd position, a methoxy group (-OCH3) at the 7th position, and a ketone functional group (=O) at the 2nd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring . The chloromethyl, methoxy, and ketone functional groups would be attached at the specified positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chloromethyl group could undergo nucleophilic substitution reactions, while the ketone could be involved in various reactions such as reductions, oxidations, and condensations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a pharmaceutical, the mechanism would depend on the biological target .

Safety and Hazards

As with any chemical compound, handling “3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one” would require appropriate safety measures. The chloromethyl group, in particular, could potentially make the compound hazardous due to its reactivity .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methoxybenzoic acid", "ethyl acetoacetate", "4-chlorobenzaldehyde", "ammonium acetate", "sodium hydroxide", "thionyl chloride", "methylamine", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-2-methoxybenzoic acid by reacting 2-methoxybenzoic acid with thionyl chloride and methanol.", "Step 2: Synthesis of 4-chloro-2-methoxybenzaldehyde by reacting 4-chloro-2-methoxybenzoic acid with sodium hydroxide and ammonium acetate.", "Step 3: Synthesis of 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid ethyl ester by reacting 4-chloro-2-methoxybenzaldehyde with ethyl acetoacetate and acetic anhydride.", "Step 4: Synthesis of 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid methyl ester by reducing 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid ethyl ester with sodium borohydride.", "Step 5: Synthesis of 3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one by reacting 3-(4-chloro-2-methoxyphenyl)-2-propenoic acid methyl ester with methylamine and hydrochloric acid, followed by cyclization with sodium acetate and acetic acid." ] }

CAS RN

955960-61-9

Product Name

3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one

Molecular Formula

C11H10ClNO2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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